Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)-
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Overview
Description
Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)-: is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetamide, where the hydrogen atoms are replaced by chlorine atoms and a dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted acetamides.
Oxidation Reactions: Products include corresponding carboxylic acids.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
Chemistry: Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated acetamides on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: It is being investigated for its potential therapeutic effects .
Industry: In the industrial sector, Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound is similar in structure but has methyl groups instead of chlorine atoms on the phenyl ring.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound has only one chlorine atom and two methyl groups on the phenyl ring.
N-(2,6-Dichlorophenyl)aniline: This compound is an analog of Diclofenac and has similar structural features.
Uniqueness: Acetamide, 2,2-dichloro-N-(2,6-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and a dichlorophenyl group makes it a valuable compound for various applications .
Properties
CAS No. |
33560-50-8 |
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Molecular Formula |
C8H5Cl4NO |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
2,2-dichloro-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-2-1-3-5(10)6(4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
InChI Key |
VUFJNUUJENHEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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